2-[(3,4-Dimethoxybenzyl)amino]benzoic acid
Description
Properties
CAS No. |
23145-60-0 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4/c1-20-14-8-7-11(9-15(14)21-2)10-17-13-6-4-3-5-12(13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
InChI Key |
HCDPUYWUFGXMSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Findings
Binding Affinity and Receptor Interactions
- Methoxy Substitution Effects: Compounds with methoxy groups, such as 2-(4-methoxybenzoyl)benzoic acid, exhibit lower ΔGbinding values (-8.2 kcal/mol for T1R3 receptors) compared to non-methoxy analogues, suggesting enhanced receptor interactions due to electron-donating effects . The target compound’s 3,4-dimethoxybenzyl group may similarly improve binding but requires empirical validation.
- Positional Isomerism: The 2,4-dimethoxy isomer (4-[(2,4-dimethoxybenzyl)amino]benzoic acid) is utilized in polymer synthesis as an electron-donating monomer, whereas the 3,4-dimethoxy configuration in the target compound favors luminescence applications .
Thermal and Chemical Stability
- Rare-earth complexes of the target compound exhibit thermal stability up to 150°C, attributed to strong metal-carboxylate interactions . In contrast, 2-(4-methoxybenzoyl)benzoic acid lacks such coordination stability, limiting its utility in material science.
Q & A
Basic: What are the standard synthetic routes for 2-[(3,4-Dimethoxybenzyl)amino]benzoic acid?
Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dimethoxybenzylamine with 2-chlorobenzoic acid (or its activated ester) in the presence of a base (e.g., anhydrous potassium carbonate) and a polar aprotic solvent like 2-ethoxy ethanol. Catalysts such as cuprous oxide or copper metal may enhance reaction efficiency. Post-synthesis purification typically employs recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Confirms structural integrity by verifying aromatic proton environments and methoxy/amino group signals.
- HPLC : Assesses purity (>95% threshold) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 301.29 g/mol for C16H15NO5 derivatives) via ESI or MALDI-TOF .
- Melting Point : Consistency with literature values (e.g., 180–182°C) indicates purity .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
Yield optimization requires systematic parameter variation:
- Catalyst Screening : Test transition metal catalysts (e.g., Cu, Pd) at 0.5–2 mol% loadings.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reactivity.
- Temperature Control : Reflux conditions (80–120°C) often improve kinetics, but lower temperatures (45°C) may reduce side reactions .
- DOE (Design of Experiments) : Multivariate analysis identifies synergistic effects between parameters .
Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 for inflammation) and concentrations (e.g., 1–100 µM).
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) across derivatives to isolate activity drivers .
- Mechanistic Studies : Use knockout cell models or receptor-binding assays (e.g., COX-2 inhibition for anti-inflammatory activity) to clarify targets .
Basic: What are the key stability considerations for storage and handling?
Answer:
- Storage : Seal in moisture-free containers at room temperature (20–25°C) to prevent hydrolysis of the amino-benzoic acid bond.
- Light Sensitivity : Protect from UV exposure due to aromatic ring photodegradation risks.
- Solubility : Use DMSO or ethanol for stock solutions; avoid aqueous buffers unless stabilized at pH 6–8 .
Advanced: What computational methods support the design of novel derivatives?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for enhanced bioactivity.
- Molecular Docking : Simulate binding interactions with targets (e.g., bacterial enzymes or inflammatory cytokines) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP, BBB permeability) early in design .
Advanced: How can researchers address low solubility in biological assays?
Answer:
- Prodrug Strategies : Introduce ester or glycoside groups to enhance aqueous solubility, with enzymatic cleavage sites for activation .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
- Co-solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) in assay media without disrupting cell viability .
Basic: What spectroscopic signatures distinguish this compound from its analogs?
Answer:
- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1680 cm⁻¹ and N-H bends (amine) near 3300 cm⁻¹.
- NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm, while aromatic protons split into distinct coupling patterns (e.g., doublets for para-substituted rings) .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockouts : Validate target engagement by testing activity in gene-edited cell lines lacking suspected receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with purified proteins (e.g., kinases or transcription factors).
- Metabolomics : Track downstream metabolic changes via LC-MS to map pathway interactions .
Advanced: How can synthetic byproducts be identified and minimized?
Answer:
- LC-MS Monitoring : Detect intermediates and byproducts in real-time during synthesis.
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Immobilize metal catalysts on silica or magnetic nanoparticles to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
